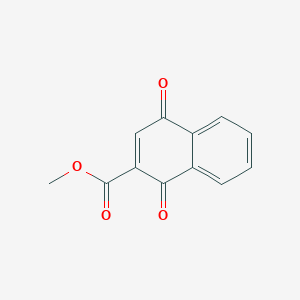![molecular formula C8H16IN B14420502 1-Azabicyclo[4.2.0]octane--iodomethane (1/1) CAS No. 84943-68-0](/img/structure/B14420502.png)
1-Azabicyclo[4.2.0]octane--iodomethane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[420]octane–iodomethane (1/1) is a compound that belongs to the class of azabicyclic compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Preparation Methods
The preparation of 1-Azabicyclo[4.2.0]octane–iodomethane (1/1) involves several synthetic routes. One common method is the cationic ring-opening polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters. This method allows for the formation of optically active biopolymers . Another approach involves the acylation of tetrahydro-1,3-oxazines with diketen, followed by diazo exchange, irradiation, and reduction to yield 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives .
Chemical Reactions Analysis
1-Azabicyclo[4.2.0]octane–iodomethane (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in strain-releasing reactions, which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . Common reagents used in these reactions include boronic esters and tert-butyl lithium . The major products formed from these reactions are cyclobutanes and azetidines .
Scientific Research Applications
1-Azabicyclo[4.2.0]octane–iodomethane (1/1) has several scientific research applications. In chemistry, it is used in the synthesis of optically active biopolymers through cationic ring-opening polymerization . In biology and medicine, the compound’s derivatives are studied for their potential use in drug development and as intermediates in the synthesis of biologically active molecules . Additionally, the compound is used in the preparation of biomedical materials .
Mechanism of Action
The mechanism of action of 1-Azabicyclo[4.2.0]octane–iodomethane (1/1) involves its ability to undergo strain-releasing reactions. The compound’s unique bicyclic structure allows it to participate in reactions that cleave the central, strained bond, leading to the formation of cyclobutanes or azetidines . These reactions are facilitated by the presence of specific reagents and conditions, such as boronic esters and tert-butyl lithium .
Comparison with Similar Compounds
1-Azabicyclo[4.2.0]octane–iodomethane (1/1) can be compared to other similar compounds, such as 1-azabicyclo[1.1.0]butane. Both compounds exhibit unique chemical properties due to their strained bicyclic structures. Similar compounds include 1-azabicyclo[1.1.0]butane and its derivatives .
Properties
CAS No. |
84943-68-0 |
|---|---|
Molecular Formula |
C8H16IN |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
1-azabicyclo[4.2.0]octane;iodomethane |
InChI |
InChI=1S/C7H13N.CH3I/c1-2-5-8-6-4-7(8)3-1;1-2/h7H,1-6H2;1H3 |
InChI Key |
BWKJOJPSGSFYQT-UHFFFAOYSA-N |
Canonical SMILES |
CI.C1CCN2CCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


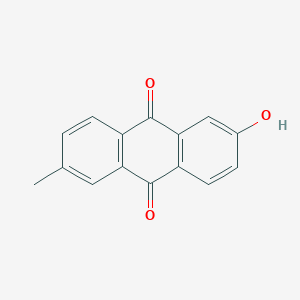
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)
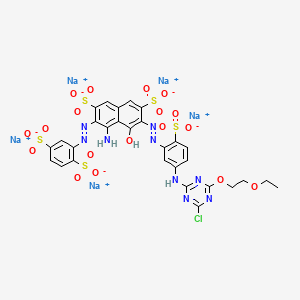
![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)
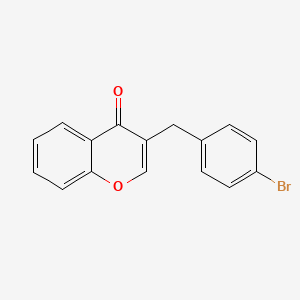
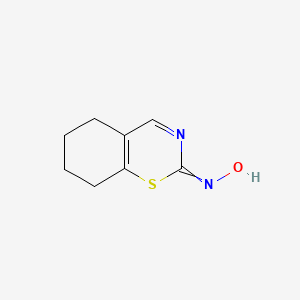

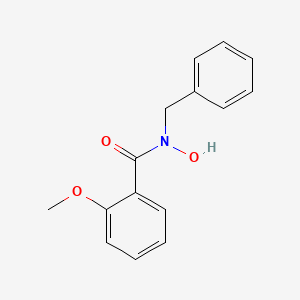
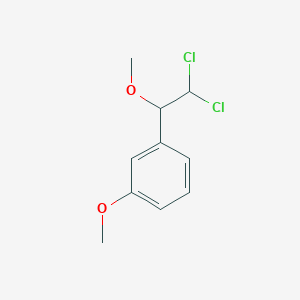
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)

